1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea
説明
特性
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-16-6-4-5-7-17(16)27-21(29)24-11-10-23-18-13-20(26-14-25-18)28-19-12-15(2)8-9-22-19/h4-9,12-14H,3,10-11H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACGAZHOCYCIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)NC3=NC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Retrosynthetic Analysis and Key Fragments
The target molecule can be dissected into three primary fragments (Figure 1):
- 2-Ethylphenyl urea moiety : Introduced via urea bond formation between 2-ethylaniline and a carbamate or isocyanate intermediate.
- Ethylenediamine linker : Connects the urea core to the pyrimidine ring, typically synthesized through alkylation or reductive amination.
- 6-((4-Methylpyridin-2-yl)amino)pyrimidin-4-amine : Constructed via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Synthetic routes prioritize modular assembly to accommodate structural complexity and regioselectivity.
Synthesis of the 2-Ethylphenyl Urea Fragment
Urea Bond Formation
The urea core is synthesized by reacting 2-ethylaniline (A ) with a carbonyl source. Two primary methods are employed:
Method 1: Phosgene-Free Carbamate Activation
- Reagents : Triphosgene (bis(trichloromethyl) carbonate) and triethylamine in anhydrous dichloromethane.
- Procedure :
- A (1.0 equiv) is treated with triphosgene (0.33 equiv) at 0°C to generate the intermediate isocyanate.
- After 2 hours, the solution is warmed to room temperature and stirred for 12 hours.
- Yield : 78–85% (isolated as a white solid).
Method 2: Carbodiimide-Mediated Coupling
Synthesis of the Pyrimidine-Aminediyl Fragment
Pyrimidine Ring Construction
The 6-((4-methylpyridin-2-yl)amino)pyrimidin-4-amine (B ) is synthesized via a two-step sequence:
Step 1: Chloropyrimidine Intermediate
Assembly of the Full Molecule
Coupling of Fragments
The final step involves linking the urea and pyrimidine fragments via the ethylenediamine spacer:
Optimization and Challenges
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
化学反応の分析
Types of Reactions: 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea moiety, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism by which 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied, such as inhibition of a particular enzyme in cancer therapy.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound shares structural homology with urea-pyrimidine hybrids reported in recent literature. Below is a detailed comparison with analogous molecules:
Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)urea (BD337172)
- Molecular Formula : C24H27N5O2
- Purity : ≥98%
- Key Features : Incorporates a benzoazepine ring and pyridinyl-pyrimidine scaffold.
- Comparison: The target compound lacks the benzoazepine moiety but retains the pyrimidine-urea framework.
N-[3-[6-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]phenyl]prop-2-enamide
- Molecular Formula : C18H18N6O2
- Key Features : Contains a pyrazole-pyrimidine core and acrylamide linker.
- Comparison :
- The acrylamide group in this compound replaces the urea linker in the target, which may reduce hydrogen-bonding capacity but improve electrophilic reactivity for covalent kinase inhibition.
- Structural similarity (0.70) suggests overlapping pharmacophore features, possibly targeting kinases like JAK3 .
1-(4-Methoxy-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
- Molecular Formula : C19H23N7O2
- Key Features : Includes a methoxy-methylphenyl group and imidazole-substituted pyrimidine.
- The methoxy group in this analog could improve solubility but reduce metabolic stability relative to the target’s ethylphenyl group .
Table 1: Structural and Functional Comparison
Pharmacokinetic and Thermodynamic Considerations
- Lipophilicity : The 2-ethylphenyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., hydroxyethyl in ), favoring blood-brain barrier penetration but risking higher plasma protein binding.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Ethylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrimidine-amine intermediate via nucleophilic substitution between 6-chloropyrimidin-4-amine and 4-methylpyridin-2-amine under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Coupling of the intermediate to the ethylphenylurea moiety using carbodiimide-based coupling agents (e.g., EDCI or DCC) in the presence of a base like triethylamine .
- Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to achieve >95% purity .
Key considerations : Reaction temperature (60–80°C) and solvent polarity significantly impact yield and purity.
Q. How is the structural integrity of this compound validated?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm urea linkage (δ ~7.5–8.5 ppm for aromatic protons) and pyrimidine-amine connectivity (δ ~6.5–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 465.2) .
- HPLC : Purity analysis using C18 columns with UV detection at 254 nm .
Q. What are the primary biological targets and assays used to evaluate its activity?
- Targets : FGFR (fibroblast growth factor receptor) kinases or related oncogenic enzymes due to structural similarity to known urea-based inhibitors .
- Assays :
- In vitro kinase inhibition: IC50 determination using fluorescence-based ADP-Glo™ assays .
- Antiproliferative activity: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
SAR strategies include:
- Substituent variation : Replacing the 2-ethylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance target binding .
- Pyrimidine ring modification : Introducing methyl or methoxy groups at the 6-position to improve selectivity for FGFR over VEGFR .
- Data-driven approach : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Example : A derivative with 4-methylpyridin-2-yl showed 2.3-fold higher FGFR1 inhibition than the parent compound in kinetic assays .
Q. How can contradictory bioactivity data across studies be resolved?
Common causes and solutions:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Impurity interference : Use orthogonal purification (e.g., preparative HPLC followed by NMR) to confirm compound purity .
- Cellular context : Validate activity in multiple cell lines (e.g., compare epithelial vs. mesenchymal cancer models) to account for pathway heterogeneity .
Q. What methodologies elucidate the compound’s mechanism of enzyme interaction?
- Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots using varying ATP concentrations .
- X-ray crystallography : Resolve co-crystal structures with FGFR1 to identify key hydrogen bonds (e.g., urea carbonyl with Ala564) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify target engagement .
Q. How can theoretical frameworks guide research on this compound’s therapeutic potential?
Integrate hypotheses such as:
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